molecular formula C26H34FN5O2 B2615250 N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922038-90-2

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2615250
CAS No.: 922038-90-2
M. Wt: 467.589
InChI Key: QTOLPSQGKUCBTC-UHFFFAOYSA-N
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Description

This compound is a substituted ethanediamide derivative characterized by a 4-fluorophenylmethyl group, a 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) moiety, and a 4-methylpiperazine substituent. The 4-methylpiperazine group enhances solubility and may influence pharmacokinetics due to its basic nitrogen, while the 4-fluorophenyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FN5O2/c1-30-12-14-32(15-13-30)24(21-7-10-23-20(16-21)4-3-11-31(23)2)18-29-26(34)25(33)28-17-19-5-8-22(27)9-6-19/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOLPSQGKUCBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30FN2C_{23}H_{30}FN_{2} with a molecular weight of approximately 375.53 g/mol. The structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to tetrahydroquinoline structures. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
In a study evaluating the antiproliferative activity of tetrahydroquinoline derivatives, one compound demonstrated an IC50 value of approximately 13 µM against HCT-116 colon cancer cells. This suggests that modifications in the structure can enhance the anticancer efficacy of similar compounds .

CompoundCell LineIC50 (µM)
20dHCT-11613
18bA-549Moderate
21MCF-7No effect

The mechanism through which these compounds exert their anticancer effects often involves the induction of oxidative stress and modulation of signaling pathways such as PI3K/AKT/mTOR. For instance, one derivative was found to disrupt cellular balance leading to autophagy in cancer cells .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of a piperazine ring is known to enhance antibacterial activity against various pathogens.

Research Findings:
A study indicated that related tetrahydroquinoline derivatives exhibited moderate to significant antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus. The lipophilicity of these compounds was correlated with their antimicrobial potency .

Pharmacological Profile

The pharmacological profile of this compound indicates potential applications in treating various diseases beyond cancer.

Cholinesterase Inhibition

Certain derivatives have shown inhibitory activity against cholinesterase enzymes, which are crucial for neurotransmission. For instance, one compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, derivatives of the compound have shown efficacy against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages reaching up to 86% in some cases . This suggests potential for development as an anticancer agent.

CNS Disorders

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for the treatment of central nervous system disorders. Research indicates that similar compounds can inhibit pathways associated with cognitive decline and neurodegenerative diseases such as Alzheimer's disease .

Metabolic Disorders

Inhibition of specific enzymes related to metabolic syndrome has been observed with compounds structurally related to this compound. These compounds have been linked to improvements in conditions such as type 2 diabetes and obesity by modulating insulin sensitivity and lipid metabolism .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsEfficacy Observed
AnticancerN-Aryl derivativesUp to 86% growth inhibition
CNS DisordersTetrahydroquinoline derivativesPotential for cognitive enhancement
Metabolic DisordersEnzyme inhibitorsImproved insulin sensitivity

Research Findings

Recent research has utilized computational methods such as density functional theory (DFT) to predict the bioactivity of similar compounds. Studies have shown that these compounds possess favorable charge distributions and frontier orbital energies conducive to biological interactions . Additionally, molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the ethanediamide backbone, aromatic groups, or heterocyclic moieties. Key comparisons include:

N-(4-Fluorophenyl)-N′-[2-(1-methyl-THQ-6-yl)-2-(1-piperidinyl)ethyl]ethanediamide ()

  • Structural Difference : Replaces the 4-methylpiperazine in the target compound with a piperidine group.
  • The absence of a methyl group on the piperidine may decrease steric hindrance, affecting ligand-receptor interactions .
  • Pharmacological Implications : Piperidine-containing analogs are less polar, which could enhance blood-brain barrier penetration but reduce aqueous solubility compared to piperazine derivatives .

N-{2-[2-(4-Fluorophenyl)thiazolo-triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Structural Difference : Replaces the THQ and 4-methylpiperazine with a thiazolo-triazol heterocycle and 4-methoxyphenyl group.
  • The 4-methoxyphenyl group increases electron density compared to 4-fluorophenyl, altering electronic interactions .
  • Pharmacological Implications : Methoxy groups may improve metabolic stability but reduce lipophilicity compared to fluorine substituents .

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide ()

  • Structural Difference : Substitutes the THQ and 4-fluorophenyl with a 4-methoxyphenyl group and a 4-methylbenzoyl-piperazine moiety.
  • Impact : The benzoyl group on piperazine introduces a hydrophobic aromatic surface, which may enhance binding to hydrophobic pockets. The methoxyphenyl group’s electron-donating nature contrasts with the electron-withdrawing fluorine in the target compound .
  • Pharmacological Implications: Increased hydrophobicity from the benzoyl group could improve membrane permeability but may reduce selectivity due to nonspecific interactions .

Comparative Analysis Table

Feature Target Compound Analog Analog Analog
Aromatic Group 4-Fluorophenyl (electron-withdrawing, lipophilic) 4-Fluorophenyl 4-Methoxyphenyl (electron-donating, polar) 4-Methoxyphenyl
Heterocycle 1-Methyl-THQ (flexible, basic nitrogen) 1-Methyl-THQ Thiazolo-triazol (rigid, planar) None (benzoyl-piperazine)
Solubility Modifier 4-Methylpiperazine (high solubility due to basic nitrogen) Piperidine (lower basicity, reduced solubility) None 4-Methylbenzoyl-piperazine (hydrophobic)
Predicted Bioactivity Potential CNS activity (THQ scaffold) or kinase inhibition (piperazine) Possible CNS targeting Enzyme inhibition (heterocyclic rigidity) Broad-spectrum (hydrophobic interactions)

Research Findings and Mechanistic Insights

  • Molecular Similarity : Computational studies (e.g., Tanimoto coefficients) suggest the target compound shares ~70% structural similarity with and analogs, primarily due to the ethanediamide backbone . However, the thiazolo-triazol derivative () shows lower similarity (~50%), reflecting divergent pharmacophores .
  • Metabolic Stability : Fluorine in the target compound likely reduces oxidative metabolism compared to methoxy or benzoyl groups, as evidenced by in silico predictions using QSAR models .
  • Synthetic Feasibility : Piperazine-containing analogs (target compound, ) require multi-step synthesis involving amide coupling and piperazine functionalization, similar to methods described in .

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